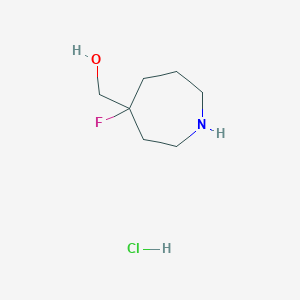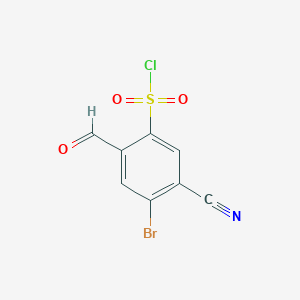
2,6-Dibromo-3,4-difluorophenylacetonitrile
Overview
Description
2,6-Dibromo-3,4-difluorophenylacetonitrile is a chemical compound with the following properties:
- Chemical Formula : C<sub>8</sub>H<sub>3</sub>Br<sub>2</sub>F<sub>2</sub>N
- Molecular Weight : 153.13 g/mol
- CAS Number : 658-99-1
- Linear Formula : F<sub>2</sub>C<sub>6</sub>H<sub>3</sub>CH<sub>2</sub>CN
- Appearance : It exists as a liquid.
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring with two bromine atoms (at positions 2 and 6) and two fluorine atoms (at positions 3 and 4). The nitrile group (CN) is attached to the phenyl ring. The arrangement of these atoms determines its chemical properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound are scarce in the literature, it likely participates in nucleophilic substitution reactions, electrophilic aromatic substitutions, and other organic transformations. Researchers may explore its reactivity with various nucleophiles, bases, and electrophiles.
Physical And Chemical Properties Analysis
- Refractive Index (n20/D) : Approximately 1.4844 (literature value).
- Density : 1.244 g/mL at 25°C (literature value).
- Solubility : It is likely soluble in organic solvents due to its nitrile functional group.
- Melting Point and Boiling Point : These values are not readily available but can be experimentally determined.
Safety And Hazards
- Hazard Information : As with any chemical compound, proper handling and safety precautions are essential. Refer to safety data sheets (SDS) for specific hazard information.
- Toxicity : Limited toxicity data are available. Avoid inhalation, ingestion, and skin contact.
- Environmental Impact : Dispose of it properly according to local regulations.
Future Directions
Future research could focus on:
- Synthetic Applications : Investigate novel synthetic routes using this compound.
- Biological Activity : Explore its potential as a drug lead or bioactive molecule.
- Mechanistic Studies : Understand its reactivity and interactions in greater detail.
properties
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQKWUMOHBNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC#N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,4-difluorophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















